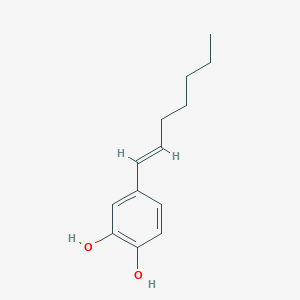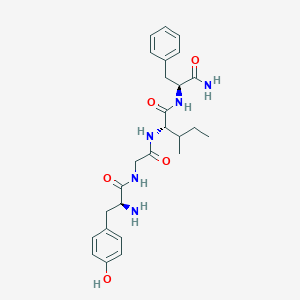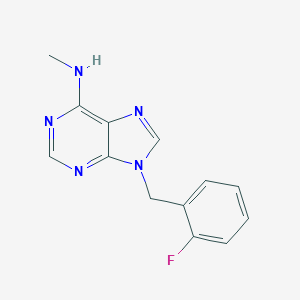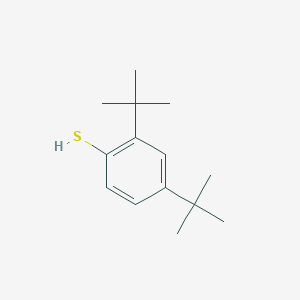
奎诺西德
描述
Quinocide, also known as Quinocide, is a useful research compound. Its molecular formula is C15H21N3O and its molecular weight is 259.35 g/mol. The purity is usually 95%.
The exact mass of the compound Quinocide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50986. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Aminoquinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Quinocide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinocide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学和药理学中的醌类体系
奎诺西德是醌类体系的一部分,在化学和药理学中具有重要意义。 这些体系参与了各种生物过程,并且在过去十年中一直是化学合成的重点 . 醌类,包括奎诺西德,被分为三类:苯醌、萘醌和蒽醌 .
抗肿瘤、抗逆转录病毒和降压药
醌类,包括奎诺西德,具有医学相关性和多功能性。它们已被用作抗肿瘤药、抗逆转录病毒药或降压药。 这些性质是由它们不同的取代模式决定的 .
氧化还原反应的辅因子
在生物系统中,像奎诺西德这样的醌类是细胞还原酶(如泛醌氧化还原酶、细胞色素b5还原酶和细胞色素P-450还原酶)进行氧化还原反应的辅因子 .
磷酸伯氨喹中的污染物分析
奎诺西德是药物磷酸伯氨喹中的主要污染物。 它已使用HPLC-MS在几种色谱系统(包括手性色谱)中进行了表征
作用机制
Target of Action
Quinocide, an isomer of the anti-malarial drug primaquine , primarily targets the sodium channels in Purkinje fibers . These fibers are specialized heart muscle cells that play a crucial role in coordinating the contractions of the heart chambers.
Mode of Action
Quinocide acts as a Class Ia antiarrhythmic agent . It depresses phase 0 of the action potential, which is the rapid depolarization phase. This is achieved by blocking sodium and potassium currents, thereby prolonging cellular action potential . This results in decreased myocardial excitability and conduction velocity, and myocardial contractility .
Biochemical Pathways
Quinocide, like other quinones, is involved in redox reactions carried out by cellular reductases such as ubiquinone oxidoreductase, cytochrome b5 reductase, and cytochrome P-450 reductase . Depending on the reduction potential of the ubiquinone, direct hydride transfer or the coupled transfer of an electron and a hydrogen atom is the mechanism for reduction during cellular respiration .
Pharmacokinetics
The pharmacokinetics of Quinocide involve extensive hepatic metabolism (50% to 90%) to inactive compounds . It is excreted in the urine (5% to 20% as unchanged drug) . The time to peak serum concentration after oral administration is approximately 2 to 5 hours . The plasma half-life elimination is between 6 to 8 hours, which can be prolonged in the elderly, and in individuals with cirrhosis and congestive heart failure .
Result of Action
The molecular and cellular effects of Quinocide’s action primarily involve the alteration of the electrical activity of the heart. By blocking sodium and potassium currents, it prolongs the action potential of heart muscle cells, thereby affecting the rhythm and rate of heart contractions .
Action Environment
For instance, agricultural practices and area of cultivation can significantly affect the innate stimulatory activity of quinoa proteins . Similarly, socioeconomic and environmental factors can contribute to the resistance of certain bacteria to fluoroquinolones
生化分析
Biochemical Properties
Quinocide, like other quinoid systems, plays a role in various biochemical reactions . It interacts with different enzymes and proteins, influencing their functions. For instance, quinones are cofactors for redox reactions carried out by cellular reductases such as ubiquinone oxidoreductase, cytochrome b5 reductase, and cytochrome P-450 reductase .
Molecular Mechanism
Quinones are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Quinones are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
属性
IUPAC Name |
1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14/h4,6,8-11,17H,3,5,7,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAFIBBHADOTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045706 | |
| Record name | Quinocide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
525-61-1 | |
| Record name | Quinocide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=525-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinocide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinocide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinocide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUINOCIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNG7995Y4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does quinocide exert its antimalarial effect?
A: While the precise mechanism of action of quinocide remains to be fully elucidated, like other 8-aminoquinolines, it is believed to target the parasite's mitochondria, disrupting its metabolic processes and ultimately leading to parasitic death. [, ]
Q2: What specific stages of the Plasmodium vivax life cycle does quinocide target?
A: Quinocide is effective against the hypnozoite stage of Plasmodium vivax, which are dormant forms in the liver responsible for relapses of the disease. This makes quinocide valuable for achieving a radical cure for vivax malaria. [, ]
Q3: What is the molecular structure and formula of quinocide?
A: Quinocide is a 6-methoxy-8-(4'-aminopentylamino)quinoline. Its molecular formula is C16H23N3O. []
Q4: Is spectroscopic data available for quinocide?
A: Yes, researchers have explored the use of UV and IR spectroscopy alongside thin-layer chromatography for assessing the quality of quinocide. []
Q5: Are there any known catalytic properties or applications of quinocide?
A5: Current research primarily focuses on quinocide's antimalarial activity. No catalytic properties or applications have been reported.
Q6: Have computational methods been used to study quinocide?
A: Yes, in silico studies have investigated quinocide's potential interaction with the alpha estrogen receptor. []
Q7: How does the structure of quinocide relate to its antimalarial activity?
A: Quinocide shares structural similarities with other 8-aminoquinolines, notably the diaminoalkane side chain, which is considered crucial for the prophylactic activity of this drug class. Research has focused on synthesizing and evaluating naphthyridinone derivatives with diamino sidechains similar to primaquine and quinocide, aiming to develop new prophylactic antimalarials. []
Q8: What formulation strategies have been explored to improve quinocide's stability or bioavailability?
A: While specific formulation strategies for quinocide are limited in the available literature, research has investigated the comparative concentrations of quinocide in blood and organs after administering soluble and insoluble salts. This suggests ongoing efforts to optimize its pharmacokinetic profile. [, ]
Q9: What is the ADME profile of quinocide?
A: Research has shed light on the pharmacokinetics of quinocide, including its distribution in tissues and excretion from the body. Studies in animal models have provided insights into these processes. [, ]
Q10: How do the pharmacokinetic properties of quinocide impact its efficacy?
A: The duration of quinocide's presence in the bloodstream and its distribution to various tissues, particularly the liver, are crucial for its effectiveness in clearing hypnozoites. [, ]
Q11: What in vivo models have been used to study quinocide's efficacy?
A: Research has employed rhesus monkeys infected with Plasmodium cynomolgi, a primate malaria model, to investigate the effects of quinocide on exoerythrocytic parasites. These studies provide valuable insights into its activity against the liver stages of the parasite. []
Q12: What is the clinical efficacy of quinocide in treating vivax malaria?
A: Studies conducted in the mid-20th century demonstrated the efficacy of quinocide in treating both short and long-incubation tertian malaria. The research highlights its effectiveness in preventing relapses when administered during the primary infection. [, , , ]
Q13: Are there documented cases of resistance to quinocide in Plasmodium vivax?
A13: While the provided research does not explicitly mention quinocide resistance, the emergence of drug resistance is a constant concern with antimalarials. Monitoring for resistance development is essential.
Q14: What are the known toxicological effects of quinocide?
A: While quinocide has proven effective in treating vivax malaria, research also highlights potential side effects. Studies have investigated the drug's effect on vision and its potential for toxicity when combined with other medications. [, ]
Q15: Have any targeted drug delivery approaches been explored for quinocide?
A15: The provided research does not detail specific drug delivery approaches for quinocide.
Q16: What analytical techniques have been used to study quinocide?
A16: Various analytical methods have been employed to characterize and quantify quinocide. These include:
- Capillary Zone Electrophoresis (CZE): For determining quinocide as an impurity in primaquine tablets. [, ]
- Gas Chromatography-Mass Spectrometry (GC-MS): To analyze quinocide in unprocessed primaquine diphosphate and tablets. [, ]
- Photoelectrocolorimetry: To determine quinocide and study its extraction with organic solvents. []
- UV and IR Spectroscopy: In conjunction with thin-layer chromatography for quality assessment. []
Q17: What is known about the environmental impact and degradation of quinocide?
A17: The research does not provide specific information about the environmental fate of quinocide.
Q18: How does quinocide's solubility in different media affect its bioavailability?
A: While the research doesn't directly address quinocide's solubility in various media, it does explore the influence of electrolytes on its extraction from aqueous solutions using organic solvents. This suggests the importance of solubility in understanding its bioavailability. [, ]
Q19: What validation parameters were considered for analytical methods used to quantify quinocide?
A: Research employing CZE for quinocide quantification emphasizes method validation, including assessments of selectivity, linearity, limits of detection and quantitation, analytical precision (intra- and inter-day variability), and repeatability. [, ]
Q20: How is the quality of quinocide controlled during its production?
A: The use of UV and IR spectroscopy with thin-layer chromatography suggests an emphasis on quality control during quinocide production. []
Q21: Does quinocide elicit any specific immunological responses?
A21: The research provided doesn’t address quinocide’s immunogenic potential.
Q22: Does quinocide interact with drug transporters?
A22: Specific interactions of quinocide with drug transporters haven't been explored in the available research.
Q23: Does quinocide affect drug-metabolizing enzymes?
A23: The provided research doesn't elaborate on quinocide's interaction with drug-metabolizing enzymes.
Q24: What is the biocompatibility and biodegradability of quinocide?
A24: The research primarily focuses on quinocide's antimalarial activity and doesn't provide details regarding its biocompatibility or biodegradability.
Q25: Are there any alternative drugs or treatment strategies for vivax malaria that are comparable to quinocide?
A: Other 8-aminoquinolines, such as primaquine and tafenoquine, are also effective in eliminating Plasmodium vivax hypnozoites. [, ] The choice of treatment depends on factors like drug availability, patient tolerance, and the specific clinical context.
Q26: What research infrastructure and resources are essential for studying quinocide?
A26: Research on quinocide leverages various resources, including:
Q27: When was quinocide first synthesized and what were the key milestones in its development as an antimalarial drug?
A: Quinocide was synthesized in the USSR in 1952. Early research focused on its parasiticidal activity and effectiveness in treating and preventing relapses of vivax malaria, particularly in the context of mass administration campaigns. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


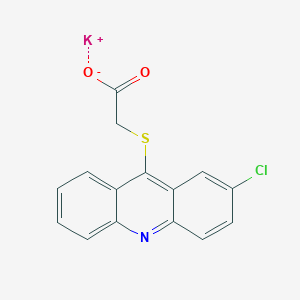
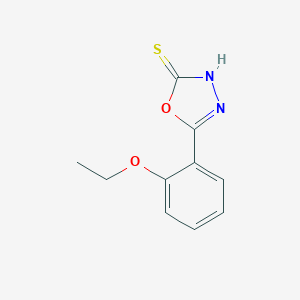
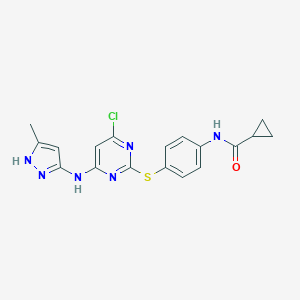
![2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-phenylbenzoate](/img/structure/B12109.png)
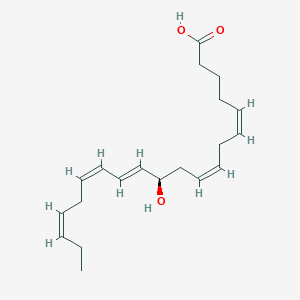
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B12111.png)
![[2,3,4-trihydroxy-5-(7-methyl-2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentyl] dihydrogen phosphate](/img/structure/B12114.png)
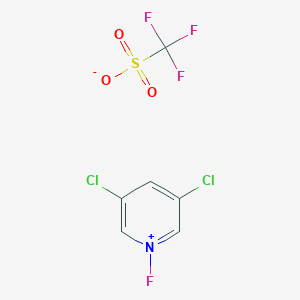
![(E)-6-Methyl-8-[(4Z,6Z,8Z,17E,27E,31E)-22,25,26-trihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]non-7-enoic acid](/img/structure/B12116.png)

